molecular formula C6H13Cl2N2O2P B12772361 N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide CAS No. 165131-65-7

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide

Cat. No.: B12772361
CAS No.: 165131-65-7
M. Wt: 247.06 g/mol
InChI Key: WCFDBKOSUJEIRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process includes cooling the mixture to a temperature range of -15 to -10°C, followed by the addition of 3-aminopropan-1-ol and an auxiliary base. The reaction mixture is then gradually heated to 20-40°C until the conversion of substrates is complete .

Chemical Reactions Analysis

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its active metabolites.

    Reduction: Reduction reactions can lead to the formation of less active or inactive metabolites.

    Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include active metabolites that exert cytotoxic effects on cancer cells .

Scientific Research Applications

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is metabolized by cytochrome P450 enzymes to form its active metabolites, which are responsible for its cytotoxic effects .

Comparison with Similar Compounds

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide is similar to other nitrogen mustard alkylating agents such as cyclophosphamide and chlorambucil. it is unique in its structural isomerism with cyclophosphamide, which results in different pharmacokinetic and toxicity profiles. Similar compounds include:

This compound stands out due to its specific applications in treating certain types of cancer and its distinct metabolic pathways.

Properties

CAS No.

165131-65-7

Molecular Formula

C6H13Cl2N2O2P

Molecular Weight

247.06 g/mol

IUPAC Name

N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine

InChI

InChI=1S/C6H13Cl2N2O2P/c7-1-3-9-13(11)10(4-2-8)5-6-12-13/h1-6H2,(H,9,11)

InChI Key

WCFDBKOSUJEIRS-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(N1CCCl)NCCCl

Origin of Product

United States

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